Bienvenue dans la boutique en ligne BenchChem!

Phoslactomycin B

Biosynthesis Streptomyces Phoslactomycin Analog

Procure the definitive PP2A inhibitor intermediate. Phoslactomycin B (PLM-B) is the only analog with a naturally non-esterified C-18 hydroxyl group, making it the essential substrate for chemoenzymatic derivative production. A dedicated plmS2-deletion mutant ensures 6- to 9-fold higher selective titers over wild-type strains, providing a scalable, cost-efficient supply that is not interchangeable with other phoslactomycins or PP2A inhibitors.

Molecular Formula C25H40NO8P
Molecular Weight 513.6 g/mol
Cat. No. B1246829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoslactomycin B
Synonymsphoslactomycin B
Molecular FormulaC25H40NO8P
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O
InChIInChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6-,11-7-,15-14+/t20-,21-,22-,23+,25-/m0/s1
InChIKeyGAIPQMSJLNWRGC-MZAVDHTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phoslactomycin B: Procurement & Selection Guide for a Bifunctional PP2A Inhibitor and Antifungal Antibiotic


Phoslactomycin B (PLM-B) is a natural polyketide antibiotic belonging to the phoslactomycin family, isolated from various Streptomyces species [1]. It is a potent and selective inhibitor of the protein serine/threonine phosphatase 2A (PP2A), a mechanism responsible for both its antitumor and antifungal activities [2]. Structurally, PLM-B is a key biosynthetic intermediate within its class, characterized by a core containing an α,β-unsaturated δ-lactone, a phosphate ester, and a cyclohexane ring .

Why Phoslactomycin B Is Not a Generic Substitute for Other Phoslactomycins or PP2A Inhibitors


Substitution of Phoslactomycin B with other phoslactomycin analogs (e.g., PLM-A, -E, -F) or different PP2A inhibitors (e.g., fostriecin, okadaic acid) is not scientifically justifiable due to critical differences in biosynthetic availability, structural composition, and downstream functional effects. PLM-B is the sole analog in its class that is naturally non-esterified at the C-18 hydroxyl group, making it the penultimate intermediate in the biosynthetic pathway [1]. This structural feature directly enables its use as a substrate for further enzymatic modification and contributes to a unique production profile: engineering of the biosynthetic gene cluster can yield a strain that selectively produces PLM-B at 6- to 9-fold higher titers than the wild-type strain . Furthermore, while PLM-B is a potent PP2A inhibitor, it does not induce myeloid differentiation in HL-60 cells, a distinct functional outcome observed with its biosynthetic precursor, deamino-hydroxy-phoslactomycin B (HPLM), and not replicated by other PP2A inhibitors like okadaic acid [2]. These divergent production and bioactivity profiles preclude simple interchangeability.

Quantitative Evidence for the Differentiated Selection of Phoslactomycin B


Structural Differentiation: PLM-B is the Sole Non-Esterified Biosynthetic Intermediate

Among the six primary analogs produced by Streptomyces sp. strain HK803 (Plm A through Plm F), Phoslactomycin B is the unique analog that lacks a C-18 hydroxyl substituent esterified with a short-alkyl-chain carboxylic acid [1]. This structural distinction is quantitative: the deletion of the plmS2 gene, which encodes the cytochrome P450 responsible for C-18 hydroxylation, results in a mutant (NP1) that exclusively produces PLM-B [1]. This allows for the engineered, selective production of PLM-B at a titer 6-fold higher than that of the wild-type strain (which produces a mixture of analogs) .

Biosynthesis Streptomyces Phoslactomycin Analog Genetic Engineering

Enzymatic Specificity: PLM-B is the Dedicated Substrate for Cytochrome P450 PlmS2

The cytochrome P450 monooxygenase PlmS2 exhibits high substrate specificity for Phoslactomycin B. In vitro assays demonstrate that PlmS2 converts PLM-B to C-18-hydroxy PLM-B (PLM-G) with a Km of 45.3 ± 9.0 μM and a kcat of 0.27 ± 0.04 s⁻¹ [1]. Critically, PlmS2 is unable to process a series of PLM-B derivatives where the lactone ring is hydrolyzed or the C-9 phosphate ester is converted to a C-9/C-11 phosphorinane [1]. This functional specificity establishes PLM-B as the unique gateway intermediate in the biosynthetic pathway to all other downstream phoslactomycins.

Enzymology Biosynthesis Cytochrome P450 Biocatalysis

pH-Dependent Solution Stability Profile

The solution stability of Phoslactomycin B has been quantitatively characterized across a pH range of 2–10 at 30°C and 50°C. PLM-B decomposition follows a U-shaped pH profile, described by the equation kOBS = kH×10⁻ᴾᴴ + kOH×10ᴾᴴ⁻¹⁴, with calculated rate constants of kH = 45 ± 7 M⁻¹h⁻¹ and kOH = 448 ± 73 M⁻¹h⁻¹ [1]. The compound exhibits maximum stability at pH 6.63 [1]. Major acid and base degradation products were isolated and shown to have dramatically reduced antifungal activity despite retaining the same structural core [1].

Stability Formulation Degradation Analytical Chemistry

Functional Differentiation: PLM-B Lacks Myeloid Differentiation Activity

In a cell-based screening assay using HL-60 (human promyelocytic leukemia) cells, Phoslactomycin B was compared to its biosynthetic precursor, deamino-hydroxy-phoslactomycin B (HPLM), and to okadaic acid, a well-known PP2A inhibitor. HPLM showed greater inhibition of PP2A activity than PLM-B and, more importantly, was the only compound capable of inducing myeloid differentiation in HL-60 cells. Neither PLM-B nor okadaic acid induced this differentiation [1].

Antitumor Differentiation PP2A Inhibitor Leukemia

Antiproliferative Activity Against Jurkat Leukemia Cells

In a comparative study of seven phoslactomycin derivatives, PLM-B exhibited maximal antiproliferative potency against Jurkat (human T-cell leukemia) cells, with an IC₅₀ of 12.25 μM [1]. Notably, compounds lacking the C-25 amino group maintained comparable efficacy to PLM-B, establishing that this moiety is nonessential for antitumor activity [1]. The study also demonstrated preferential efficacy of PLM-B against Jurkat cells over NCI-H1299 (non-small-cell lung cancer) cells [1].

Antitumor Leukemia PP2A Inhibitor Cytotoxicity

Optimized Application Scenarios for Phoslactomycin B in Research and Industrial Settings


Chemoenzymatic Synthesis and Derivatization of Phoslactomycin Analogs

Due to its unique, non-esterified structure at C-18, PLM-B serves as the essential starting material for generating a wide array of phoslactomycin derivatives. Its role as the dedicated substrate for the PlmS2 cytochrome P450 (Km = 45.3 ± 9.0 μM) [1] enables the chemoenzymatic production of C-18-hydroxy PLM-B (PLM-G), which can be subsequently esterified to create diverse analogs. This application is directly supported by the demonstration that a plmS2-deletion mutant selectively produces PLM-B at 6-fold higher titers than the wild-type strain , providing a scalable and efficient source of this critical intermediate.

Lead Scaffold for Antitumor Drug Development Targeting Hematological Malignancies

Phoslactomycin B exhibits maximal antiproliferative potency against Jurkat leukemia cells (IC₅₀ = 12.25 μM) compared to other phoslactomycin derivatives tested [2]. This preferential activity against a hematological cancer cell line, combined with its established mechanism of action as a potent and selective PP2A inhibitor [3], positions PLM-B as a compelling lead compound for medicinal chemistry optimization and preclinical development focused on leukemias and related blood cancers.

Biosynthetic Pathway Engineering and Genetic Manipulation Studies

The identification and characterization of the phoslactomycin biosynthetic gene cluster, along with the development of a mutant strain that exclusively produces PLM-B , make this compound a key tool for metabolic engineering research. Its production at 6- to 9-fold higher titers [3] provides a robust system for studying polyketide synthase tailoring, cytochrome P450 substrate specificity, and the rational engineering of secondary metabolite pathways in Streptomyces.

Controlled Antifungal Assays with Phytopathogenic Fungi

Phoslactomycin B, as a member of a class known for strong activity against phytopathogenic fungi like Botrytis cinerea and Alternaria kikuchiana [4], requires careful handling due to its defined pH-stability profile. The maximum stability at pH 6.63 and the rapid decomposition under more acidic or basic conditions (kH = 45 M⁻¹h⁻¹; kOH = 448 M⁻¹h⁻¹) [5] must be strictly considered during the preparation of antifungal assays to ensure that the observed activity is attributable to the intact compound and not to inactive degradation products [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phoslactomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.